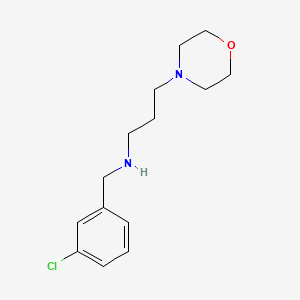

N1-(2-methoxybenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(2-methoxybenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of oxalamides, which are known for their diverse applications in various fields such as medicine, agriculture, and materials science.

Aplicaciones Científicas De Investigación

Light-Switchable Polymer Applications

A novel cationic polymer that transitions to a zwitterionic form upon UV irradiation demonstrates potential for DNA condensation and release, as well as switching antibacterial activity. This light-responsive behavior offers applications in controlled drug delivery and antimicrobial coatings (Sobolčiak et al., 2013).

Corrosion Inhibition

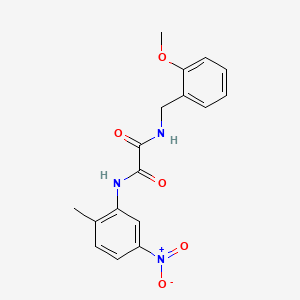

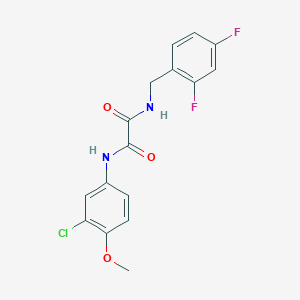

Research into Schiff bases, including those with methoxy and nitro substitutes, has shown effective corrosion inhibition for mild steel in acidic solutions. The study underscores the potential for these compounds in protecting industrial materials from corrosion, highlighting the significant role of electron-donating and withdrawing groups in their efficacy (Heydari et al., 2018).

Organic Synthesis and Material Chemistry

The synthesis and characterization of organotellurium compounds containing azomethine and azo groups have been explored for their nonlinear optical properties. These findings are crucial for developing materials for optical device applications, such as optical limiters and switches, showcasing the versatility of N1-(2-methoxybenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide derivatives in material science (Saadon et al., 2014).

Pharmacological Receptor Interaction

A study on the receptor interaction profiles of novel N-2-methoxybenzyl derivatives of phenethylamines, including compounds related to this compound, highlights their potent agonist activity at 5-HT2A receptors. This research offers insights into the molecular basis of the hallucinogenic effects of these compounds, suggesting implications for understanding the neuropharmacology of psychoactive substances (Rickli et al., 2015).

Propiedades

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-N'-(2-methyl-5-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O5/c1-11-7-8-13(20(23)24)9-14(11)19-17(22)16(21)18-10-12-5-3-4-6-15(12)25-2/h3-9H,10H2,1-2H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEBAHXQBKYZRKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2839148.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2839149.png)

![4-(3-fluoro-4-methylphenyl)-2-[(4-methylpiperidin-1-yl)carbonyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2839150.png)

![(Z)-2-(3-fluorobenzylidene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2839151.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2839158.png)

![3-(3-methylphenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2839159.png)

![4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexene-1-carboxylic acid](/img/structure/B2839165.png)

![N-benzyl-2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2839166.png)